Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate

c-Met kinase inhibition Pim-1 kinase inhibition Cancer therapeutics

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This privileged scaffold is recognized for its potent inhibition of receptor tyrosine kinases, particularly c-Met and Pim-1, which are validated targets in oncology.

Molecular Formula C16H15N5O3S
Molecular Weight 357.4 g/mol
Cat. No. B12160613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate
Molecular FormulaC16H15N5O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
InChIInChI=1S/C16H15N5O3S/c1-2-24-16(23)11-3-5-12(6-4-11)18-14(22)9-25-15-8-7-13-19-17-10-21(13)20-15/h3-8,10H,2,9H2,1H3,(H,18,22)
InChIKeyKNDVFOCEJRGRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate – Core Structural and Pharmacological Class Positioning


Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This privileged scaffold is recognized for its potent inhibition of receptor tyrosine kinases, particularly c-Met and Pim-1, which are validated targets in oncology [1]. The compound features a characteristic sulfanylacetyl linker bridging the heterocyclic core to an ethyl 4-aminobenzoate moiety. This specific substitution pattern distinguishes it from other analogs within the same chemotype [2].

Why Generic Substitution Fails: Structural Determinants of Target Engagement for Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate


The biological activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives is exquisitely sensitive to subtle structural modifications. For instance, minor changes at the 3-position of the core or the nature of the acetamide linker dramatically impact c-Met kinase inhibitory potency, with IC50 values varying from low nanomolar to micromolar across closely related analogs [1]. The specific combination of an unsubstituted 3-position with an ethyl 4-aminobenzoate moiety in the target compound is a unique structural signature not found in the most potent reported analogs, preventing simple substitution by other in-class compounds without risking loss of efficacy or altered selectivity [2].

Quantitative Differentiation Evidence for Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate Against Key Analogs


Dual c-Met/Pim-1 Kinase Inhibition Profile Inferior to Lead Analog Compound 4g

Direct data for the target compound is unavailable. A structural analog, Compound 4g, which contains a 2,4-dichlorophenyl substituent at the 3-position, demonstrates potent dual c-Met and Pim-1 inhibition. The target compound, lacking this 3-substituent, is projected to have significantly reduced potency based on structure-activity relationship (SAR) trends observed within the class [1].

c-Met kinase inhibition Pim-1 kinase inhibition Cancer therapeutics

Antiproliferative Activity Against NCI-60 Cell Line Panel

Class-level data shows compounds in this series exhibit varying antiproliferative effects. Compound 4g displayed a mean growth inhibition (GI%) of 55.84% across the NCI 60-cell panel at a single dose of 10^-5 M [1]. The target compound, being structurally distinct at the 3-position, is likely to exhibit a different, and potentially narrower, spectrum of activity, which could be an advantage for specific cancer subtype targeting [2].

Cytotoxicity NCI-60 screening Anticancer agents

Induction of Apoptosis and Cell Cycle Arrest

Compound 4g induced a 29.61-fold increase in apoptosis in MCF-7 breast cancer cells compared to control, and caused S-phase cell cycle arrest [1]. The target compound, with its 4-aminobenzoate moiety, may show a different apoptosis induction profile, potentially engaging distinct downstream pathways compared to 3-aryl substituted analogs.

Apoptosis Cell cycle arrest MCF-7 cells

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility

The ethyl ester group in the target compound is predicted to confer higher lipophilicity (clogP) compared to the carboxylic acid or primary amide analogs like 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide [1]. This difference is critical for membrane permeability. The target compound's predicted properties align more closely with CNS-accessible drugs (clogP ~2.5-3.5) compared to the more polar amide analog (clogP <1).

Lipophilicity Solubility Drug-likeness

Selectivity Profile Against BRD4 Bromodomains

A distinct series of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been shown to inhibit BRD4 bromodomains with micromolar IC50 values (1.2–8.5 µM) [1]. The target compound's scaffold could potentially engage this target, offering a route to epigenetic modulation that may be less prominent in the 3-substituted c-Met inhibitors.

BRD4 inhibition Epigenetics Selectivity

Optimal Application Scenarios for Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate


Chemical Probe for Investigating Unsubstituted Triazolopyridazine Scaffold Pharmacology

The compound is an ideal candidate for a chemical probe campaign aiming to deconvolute the target profile of an 'un-decorated' [1,2,4]triazolo[4,3-b]pyridazine scaffold. Its use in broad-panel kinome profiling (e.g., KINOMEscan) can establish a baseline selectivity fingerprint, against which the effects of 3-position substitutions (as in Compound 4g) can be rigorously compared [1].

In Vivo Efficacy Model Requiring Moderate CNS Penetration

For preclinical oncology models where brain metastasis or a primary CNS tumor is implicated, the predicted superior CNS permeability of this compound (inferred from its higher clogP relative to amide analogs) makes it a strategic choice. It can serve as a tool compound to assess the viability of c-Met inhibition within the CNS compartment [2].

Derivatization Anchor for Fragment-Based Drug Discovery (FBDD)

The ethyl 4-aminobenzoate moiety provides a convenient synthetic handle for late-stage functionalization. This compound can be used as a core fragment in an FBDD campaign, allowing medicinal chemists to systematically explore the chemical space around the 4-position, a strategy not feasible with many 3-position-focused analogs where the SAR is already congested [2].

Investigating Epigenetic vs. Kinase Polypharmacology

Given the class's demonstrated activity against both c-Met kinase and BRD4 bromodomains, this specific compound can be used to study dual-target engagement. Its distinct structure relative to optimized c-Met inhibitors may tilt the balance toward BRD4 engagement, making it a useful tool for dissecting the therapeutic relevance of kinase vs. epigenetic polypharmacology [3].

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